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molecular formula C11H9ClN2O2 B8642825 4-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

4-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B8642825
M. Wt: 236.65 g/mol
InChI Key: HQCOYHWULUUMDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030495B2

Procedure details

To a vigorously stirred solution diethyl ether (215 mL) in 40% KOH (160 mL) in a plastic bottle at 0° C. was added 1-methyl-3-nitrosoguanidine (15.5 g, 105 mmol) over a period of 5 minutes and stirred for 0.5 h at 0° C. The mixture was then transferred to a plastic separatory funnel from which the aqueous phase was separated from the organic phase. The organic phase was then added very slowly over a period of 0.5 h to a plastic bottle containing a solution of 7-7 (6.4 g, 32.5 mmol) in diethyl ether (130 mL) at 0° C. and stirred overnight. The system was then bubbled through with nitrogen for 0.5 h and the reaction contents were poured in to a round bottom flask and the contents were concentrated in vacuo to yield a yellow solid. To a solution of this yellow solid (1.0 g, 4.19 mmol) in DMF (8 mL) at 25° C. was added cesium carbonate (2.04 g, 6.28 mmol) and iodomethane (0.314 mL, 5.0 mmol) and the system was stirred overnight. The mixture was diluted with EtOAc and washed with water. The combined organic layers were dried over MgSO4 and concentrated to a gold oil. To this gold oil (1.0 g, 3.96 mmol) in DCM (8 mL) at 25° C. was added lead tetraacetate (2.63 g, 5.94 mmol) and the system was stirred for 2 h. The system was cooled to 0° C. and any excess lead tetraacetate was destroyed with a drop of acetic acid and 3 drops of hydrazine hydrate. The mixture was then dried over potassium carbonate, concentrated and purified by normal phase silica gel chromatography (0 to 100% EtOAc in hexanes) to afford a white solid. To a solution of this white solid (0.466 g, 1.85 mmol) in THF (2.0 mL) and MeOH (2.0 mL) at 25° C. was added a 1M solution of KOH (2.79 mL, 2.79 mmol) and the system was stirred overnight. The mixture was then neutralized with 1N HCl to a pH of 5. Solvent was then removed in vacuo and the residue was azeotroped 2× with toluene to afford the title compound as a yellow powder. ESI+ MS: [M+H]÷ 237.2.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
15.5 g
Type
reactant
Reaction Step Three
Name
Quantity
160 mL
Type
solvent
Reaction Step Three
Quantity
215 mL
Type
solvent
Reaction Step Three
Name
Quantity
6.4 g
Type
reactant
Reaction Step Four
Quantity
130 mL
Type
solvent
Reaction Step Four
[Compound]
Name
solid
Quantity
1 g
Type
reactant
Reaction Step Five
Name
cesium carbonate
Quantity
2.04 g
Type
reactant
Reaction Step Five
Quantity
0.314 mL
Type
reactant
Reaction Step Five
Name
Quantity
8 mL
Type
solvent
Reaction Step Five
[Compound]
Name
oil
Quantity
1 g
Type
reactant
Reaction Step Six
Name
lead tetraacetate
Quantity
2.63 g
Type
reactant
Reaction Step Six
Name
Quantity
8 mL
Type
solvent
Reaction Step Six
[Compound]
Name
solid
Quantity
0.466 g
Type
reactant
Reaction Step Seven
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
2 mL
Type
solvent
Reaction Step Seven
Name
Quantity
2 mL
Type
solvent
Reaction Step Seven
Name
Quantity
2.79 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CN[C:3]([NH:5][N:6]=O)=N.[Cl:8][C:9]1[CH:10]=[C:11](/[CH:15]=[CH:16]/[C:17]([O:19]C)=[O:18])[CH:12]=[CH:13][CH:14]=1.[C:21](=O)([O-])[O-].[Cs+].[Cs+].IC.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[Pb+4].Cl>[OH-].[K+].C(OCC)C.CN(C=O)C.CCOC(C)=O.C(Cl)Cl.C1COCC1.CO>[Cl:8][C:9]1[CH:10]=[C:11]([C:15]2[C:16]([C:17]([OH:19])=[O:18])=[N:6][N:5]([CH3:3])[CH:21]=2)[CH:12]=[CH:13][CH:14]=1 |f:2.3.4,6.7.8.9.10,12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
15.5 g
Type
reactant
Smiles
CNC(=N)NN=O
Name
Quantity
160 mL
Type
solvent
Smiles
[OH-].[K+]
Name
Quantity
215 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
6.4 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)/C=C/C(=O)OC
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
solid
Quantity
1 g
Type
reactant
Smiles
Name
cesium carbonate
Quantity
2.04 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.314 mL
Type
reactant
Smiles
IC
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
oil
Quantity
1 g
Type
reactant
Smiles
Name
lead tetraacetate
Quantity
2.63 g
Type
reactant
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
solid
Quantity
0.466 g
Type
reactant
Smiles
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Name
Quantity
2.79 mL
Type
solvent
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 0.5 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was then transferred to a plastic separatory funnel from which
CUSTOM
Type
CUSTOM
Details
the aqueous phase was separated from the organic phase
ADDITION
Type
ADDITION
Details
The organic phase was then added very slowly over a period of 0.5 h to a plastic bottle
Duration
0.5 h
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The system was then bubbled through with nitrogen for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
the reaction contents
ADDITION
Type
ADDITION
Details
were poured in to a round bottom flask
CONCENTRATION
Type
CONCENTRATION
Details
the contents were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a yellow solid
STIRRING
Type
STIRRING
Details
the system was stirred overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a gold oil
STIRRING
Type
STIRRING
Details
the system was stirred for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The system was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
any excess lead tetraacetate was destroyed with a drop of acetic acid and 3 drops of hydrazine hydrate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was then dried over potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by normal phase silica gel chromatography (0 to 100% EtOAc in hexanes)
CUSTOM
Type
CUSTOM
Details
to afford a white solid
STIRRING
Type
STIRRING
Details
the system was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Solvent was then removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was azeotroped 2× with toluene

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C=1C(=NN(C1)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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